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Compound of Interest

Compound Name: 2-Butylpyrazole-3-carbaldehyde

CAS No.: 1345472-13-0

Cat. No.: B581654

Get Quote

Executive Summary
2-Butylpyrazole-3-carbaldehyde (CAS: 1345472-13-0) represents a privileged scaffold in

heterocyclic chemistry, characterized by the synergistic combination of a lipophilic butyl chain

and a highly reactive formyl group on the pyrazole core. While pyrazoles are ubiquitous in FDA-

approved therapeutics (e.g., Celecoxib, Rimonabant), the specific functionalization of the 3-

carbaldehyde moiety offers a distinct "chemical handle" for divergent synthesis.

This guide provides a rigorous technical analysis of this compound, moving beyond basic

properties to explore its utility as a precursor for Schiff bases, a ligand for coordination

chemistry, and a pharmacophore in oncology and infectious disease research.

Part 1: Structural Analysis & Synthetic Access
Structural Logic and Nomenclature
The designation "2-Butylpyrazole-3-carbaldehyde" typically refers to the 1-(sec-butyl)-1H-

pyrazole-3-carbaldehyde isomer, though commercial catalogs often use "2-butyl" to denote the

sec-butyl group (
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) attached to the N1 nitrogen.[1][2] The presence of the butyl group enhances lipophilicity (

), improving membrane permeability relative to methyl/ethyl analogs, while the 3-formyl group
serves as a versatile electrophile.

Key Structural Features:

N1-Butyl Group: Steric bulk modulates binding affinity; lipophilicity aids bioavailability.

C3-Formyl Group: Gateway for condensation reactions (Schiff bases, Knoevenagel).

C4/C5 Positions: Open for electrophilic aromatic substitution (EAS) or C-H activation.

Synthetic Pathways
Accessing the 3-carbaldehyde isomer requires specific regiochemical control, as direct

Vilsmeier-Haack formylation of the pyrazole ring typically occurs at the electron-rich C4

position.

Route A: Oxidative Functionalization (The "Self-Validating" Route)
This method ensures regiochemical purity by establishing the C3 substituent prior to oxidation.

Cyclization: Reaction of ethyl acetopyruvate with sec-butylhydrazine yields ethyl 1-(sec-

butyl)-1H-pyrazole-3-carboxylate.

Reduction: Lithium Aluminum Hydride (LiAlH

) reduction affords the intermediate alcohol.[2]

Oxidation: Selective oxidation using Manganese Dioxide (MnO

) or PCC yields the target aldehyde.

Route B: Vilsmeier-Haack Cyclization of Hydrazones
A more direct approach involves the Vilsmeier-Haack reaction on specific hydrazones, which

can cyclize to form the pyrazole ring with the aldehyde in situ.
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Figure 1: Step-wise synthetic pathway ensuring regioselectivity at the C3 position.

Part 2: Chemical Reactivity & Functionalization[1][2]
The core utility of 2-Butylpyrazole-3-carbaldehyde lies in its ability to undergo condensation

reactions. The aldehyde oxygen is a "sacrificial" atom, replaced by nitrogen or carbon

nucleophiles to generate diverse libraries.

Schiff Base Formation (Azomethines)
Reaction with primary amines yields Schiff bases (

), which are critical for biological screening. The lone pair on the imine nitrogen allows for metal
chelation, forming stable complexes with Cu(II), Zn(II), and Ni(II).

Knoevenagel Condensation
Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields

acrylonitrile derivatives. These electron-deficient alkenes are potent Michael acceptors, often

exhibiting higher cytotoxicity than the parent aldehyde.

Reactivity Summary Table:
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Reaction Type Reagent Product Class
Potential
Application

Condensation
Primary Amines /

Hydrazides

Schiff Bases /

Hydrazones

Antimicrobial,

Anticancer

Condensation Malononitrile Acrylonitriles
Michael Acceptors

(Enzyme Inhibitors)

Oxidation

KMnO

/ NaClO
Carboxylic Acids Peptidomimetics

Reduction NaBH Alcohols Building Block

Complexation
Metal Salts (CuCl

, etc.)
Metal Complexes

Catalysis, DNA

Cleavage

Part 3: Therapeutic Applications[3]
Oncology (Anticancer Agents)
Research indicates that pyrazole-3-carbaldehyde derivatives exert cytotoxic effects through

multiple mechanisms:

DNA Intercalation: Planar Schiff bases can insert between DNA base pairs, disrupting

replication.

Kinase Inhibition: The pyrazole scaffold mimics the ATP purine ring, potentially inhibiting

kinases like EGFR or CDK2.

Apoptosis Induction: Derivatives have shown efficacy against A549 (lung cancer) and MCF-7

(breast cancer) cell lines by triggering the mitochondrial apoptotic pathway.

Antimicrobial & Antifungal
The lipophilic butyl group enhances penetration of bacterial cell walls. Schiff bases derived

from this aldehyde have demonstrated broad-spectrum activity against S. aureus (Gram-
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positive) and E. coli (Gram-negative), often outperforming standard antibiotics in resistant

strains due to their novel mechanism of action (inhibition of DNA gyrase).
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Figure 2: Mechanistic pathways of biological activity for pyrazole-3-carbaldehyde derivatives.

Part 4: Experimental Protocols
Protocol 4.1: Synthesis of Pyrazole-Based Schiff Bases
A standardized protocol for generating a library of bioactive azomethines.

Materials:

2-Butylpyrazole-3-carbaldehyde (1.0 eq)

Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)

Ethanol (Absolute)[3][4]
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Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

Dissolution: Dissolve 1.0 mmol of 2-Butylpyrazole-3-carbaldehyde in 10 mL of absolute

ethanol in a round-bottom flask.

Addition: Add 1.0 mmol of the substituted aniline.

Catalysis: Add 2-3 drops of glacial acetic acid.

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC

(Hexane:Ethyl Acetate 7:3).

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from

ethanol to obtain the pure Schiff base.

Validation Criteria:

IR Spectroscopy: Disappearance of the C=O stretch (~1690 cm⁻¹) and appearance of the

C=N stretch (~1610-1630 cm⁻¹).

¹H NMR: Appearance of the azomethine proton singlet (-CH=N-) typically between δ 8.0–9.0

ppm.

Part 5: Future Outlook
The "2-Butyl" isomer represents an under-explored niche within the pyrazole library. Future

research should focus on:

Structure-Activity Relationship (SAR): Systematically varying the butyl chain (n-butyl vs. sec-

butyl vs. tert-butyl) to optimize lipophilicity for blood-brain barrier penetration in CNS drug

design.

Hybrid Scaffolds: Linking this aldehyde with other pharmacophores (e.g., coumarins,

quinolines) to create "dual-action" drugs.
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Agrochemicals: Screening for fungicidal activity against crop pathogens, leveraging the

established success of pyrazole-carboxamides (e.g., Sedaxane).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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